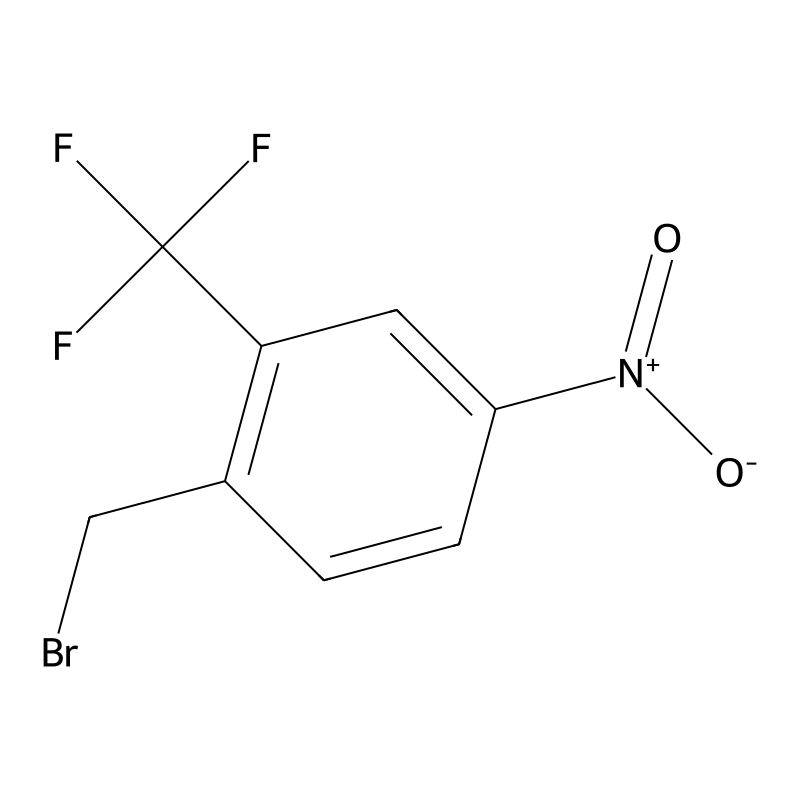

1-(Bromomethyl)-4-nitro-2-(trifluoromethyl)benzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-(Bromomethyl)-4-nitro-2-(trifluoromethyl)benzene, with the chemical formula C₈H₅BrF₃NO₂ and CAS number 694499-22-4, is a halogenated aromatic compound characterized by the presence of a bromomethyl group, a nitro group, and a trifluoromethyl group on a benzene ring. Its molecular weight is approximately 284.03 g/mol. This compound is known for its potential applications in various fields of chemistry, including pharmaceuticals and material science .

The structure of 1-(Bromomethyl)-4-nitro-2-(trifluoromethyl)benzene features a benzene ring substituted at the 1-position with a bromomethyl group, at the 4-position with a nitro group, and at the 2-position with a trifluoromethyl group. This unique arrangement contributes to its chemical reactivity and biological properties.

- Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles in reactions such as hydrolysis or amination.

- Electrophilic Aromatic Substitution: The nitro group can direct further electrophilic substitutions on the aromatic ring.

- Reduction Reactions: The nitro group can be reduced to an amine under specific conditions, altering the compound's reactivity and properties.

These reactions make it a versatile intermediate in organic synthesis.

Several methods exist for synthesizing 1-(Bromomethyl)-4-nitro-2-(trifluoromethyl)benzene:

- Nitration of Trifluoromethylated Aromatic Compounds: Starting from 2-trifluoromethyl-4-bromotoluene, nitration can be performed using a mixture of nitric acid and sulfuric acid to introduce the nitro group.

- Bromination of Nitro Compounds: Alternatively, bromination of 4-nitro-2-trifluoromethylbenzyl alcohol can yield the desired bromomethyl compound.

- Direct Halogenation: Direct halogenation methods using N-bromosuccinimide in the presence of light or heat can also be employed.

These methods highlight the compound's accessibility for research and industrial applications.

1-(Bromomethyl)-4-nitro-2-(trifluoromethyl)benzene has several potential applications:

- Pharmaceutical Intermediates: It may serve as an intermediate in the synthesis of pharmaceuticals due to its reactive functional groups.

- Material Science: The compound's unique properties may find applications in developing new materials or coatings.

- Research Chemical: It is utilized in laboratories for various experimental purposes due to its reactivity and structural characteristics .

Interaction studies involving 1-(Bromomethyl)-4-nitro-2-(trifluoromethyl)benzene focus on its reactivity with biological molecules and other chemical species. Investigations into its binding affinity with enzymes or receptors could provide insights into its potential therapeutic effects or toxicological profiles. Given its halogenated nature, it may also interact with nucleophiles in biological systems, leading to further studies on its metabolic pathways.

Similar compounds include:

- 4-Bromo-2-nitrotoluene: Lacks trifluoromethyl group; used in similar applications but exhibits different reactivity.

- 1-Bromo-3-nitrobenzene: Different substitution pattern; used in dye synthesis.

- 2-Trifluoromethylphenol: Contains trifluoromethyl but lacks bromine; used as an antiseptic.

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-(Bromomethyl)-4-nitro-2-(trifluoromethyl)benzene | C₈H₅BrF₃NO₂ | Bromomethyl and trifluoromethyl groups |

| 4-Bromo-2-nitrotoluene | C₇H₆BrN₁O₂ | No trifluoromethyl; simpler structure |

| 1-Bromo-3-nitrobenzene | C₆H₄BrN₂O₂ | Different substitution pattern |

| 2-Trifluoromethylphenol | C₇H₄F₃O | Lacks bromine; used as antiseptic |

The uniqueness of 1-(Bromomethyl)-4-nitro-2-(trifluoromethyl)benzene lies in its combination of both bromine and trifluoromethyl groups along with a nitro substituent, making it a valuable candidate for diverse chemical applications.

Chemical Abstracts Service Registry Number (694499-22-4)

The compound 1-(Bromomethyl)-4-nitro-2-(trifluoromethyl)benzene is officially registered with the Chemical Abstracts Service under the registry number 694499-22-4 [1] [2] [3]. This unique numerical identifier serves as the primary reference for the compound in chemical databases and regulatory systems worldwide [4]. The Chemical Abstracts Service registry number provides unambiguous identification of this specific chemical entity within the comprehensive chemical literature database [1] [5].

European Community Number (839-336-5)

Within the European regulatory framework, this compound is assigned the European Community number 839-336-5 [2] [6]. This identifier is utilized by the European Chemicals Agency and related regulatory bodies for classification, labeling, and inventory purposes within the European Union [2] [6]. The European Community number facilitates regulatory compliance and chemical substance tracking across European member states [6].

International Union of Pure and Applied Chemistry Nomenclature

The systematic International Union of Pure and Applied Chemistry name for this compound is 1-(bromomethyl)-4-nitro-2-(trifluoromethyl)benzene [2] [3] [7]. This nomenclature follows the established International Union of Pure and Applied Chemistry conventions for naming substituted benzene derivatives, indicating the positions and nature of the substituents on the benzene ring [2] [3]. The name reflects the presence of a bromomethyl group at position 1, a nitro group at position 4, and a trifluoromethyl group at position 2 relative to the benzene ring [2] [3] [7].

Common Synonyms and Trade Names

The compound is known by several alternative names in chemical literature and commercial applications [4] [5]. Common synonyms include 4-Nitro-2-(trifluoromethyl)benzyl bromide, 2-(Bromomethyl)-5-nitrobenzotrifluoride, and 2-Trifluoromethyl-4-nitrobenzyl bromide [4] [5] [6]. Additional designations include 1-(bromomethyl)-2-(trifluoromethyl)-4-nitrobenzene and Benzene, 1-(bromomethyl)-4-nitro-2-(trifluoromethyl)- [4] [5] [6]. The compound has also been referenced as Ponatinib Impurity 12 in pharmaceutical literature [4].

Distributed Structure-Searchable Toxicity Substance Identifier (DTXSID20676600)

The United States Environmental Protection Agency Distributed Structure-Searchable Toxicity database assigns this compound the identifier DTXSID20676600 [2] [8] [6]. This identifier links the chemical structure to toxicological and environmental data within the Environmental Protection Agency computational toxicology framework [8] [9]. The Distributed Structure-Searchable Toxicity system provides standardized chemical identification for regulatory and research applications [8] [9] [6].

Structural Representation

Molecular Formula (C8H5BrF3NO2) and Weight (284.03 g/mol)

The molecular formula of 1-(Bromomethyl)-4-nitro-2-(trifluoromethyl)benzene is C8H5BrF3NO2 [1] [2] [3]. This formula indicates the presence of eight carbon atoms, five hydrogen atoms, one bromine atom, three fluorine atoms, one nitrogen atom, and two oxygen atoms [1] [2] [3]. The molecular weight is precisely 284.03 grams per mole [1] [2] [3] [5].

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C8H5BrF3NO2 | [1] [2] [3] |

| Molecular Weight | 284.03 g/mol | [1] [2] [3] |

| Exact Mass | 282.945575 Da | [10] |

| Monoisotopic Mass | 282.94557 g/mol | [11] |

Structural Formula and Bond Characteristics

The structural formula reveals a benzene ring with three distinct substituents positioned at specific locations [1] [2] [3]. The bromomethyl group (-CH2Br) is attached at position 1, providing a reactive alkyl halide functionality [1] [2]. The nitro group (-NO2) occupies position 4, introducing strong electron-withdrawing characteristics to the aromatic system [1] [2] [3]. The trifluoromethyl group (-CF3) is located at position 2, contributing additional electron-withdrawing properties and lipophilic character [1] [2] [3].

The benzene ring maintains its characteristic aromatic bonding with delocalized π-electrons [12] [13]. The carbon-carbon bonds within the benzene ring exhibit typical aromatic bond lengths intermediate between single and double bonds [13]. The substituents influence the electron density distribution across the aromatic system through their respective inductive and resonance effects [12] [13].

Two-Dimensional and Three-Dimensional Molecular Structure Visualization

The two-dimensional structural representation displays the planar arrangement of the benzene ring with substituents extending from specific carbon positions [6] [14]. Three-dimensional molecular modeling reveals the spatial orientation of the substituents relative to the benzene ring plane [6] [14]. The trifluoromethyl group adopts a tetrahedral geometry around the carbon atom, while the nitro group maintains planarity with the benzene ring [6] [14].

Advanced molecular visualization techniques demonstrate the steric interactions between substituents and their influence on molecular conformation [14] [15]. The bromomethyl group provides rotational flexibility around the carbon-carbon bond connecting it to the benzene ring [14] [15]. Computer-generated three-dimensional models assist in understanding the molecular geometry and potential intermolecular interactions [14] [15].

Chemical Descriptors

International Chemical Identifier and International Chemical Identifier Key

The International Chemical Identifier for 1-(Bromomethyl)-4-nitro-2-(trifluoromethyl)benzene is InChI=1S/C8H5BrF3NO2/c9-4-5-1-2-6(13(14)15)3-7(5)8(10,11)12/h1-3H,4H2 [2] [3] [7]. This standardized representation encodes the complete molecular structure and connectivity information [2] [3] [7]. The corresponding International Chemical Identifier Key is UOKRVPVMHIHVQM-UHFFFAOYSA-N [2] [3] [7] [11]. The International Chemical Identifier Key provides a fixed-length hash code derived from the International Chemical Identifier, facilitating database searches and structural comparisons [2] [3] [7].

Simplified Molecular Input Line Entry System Notation

The canonical Simplified Molecular Input Line Entry System notation for this compound is C1=CC(=C(C=C1N+[O-])CBr)C(F)(F)F [2] [6] [16]. Alternative Simplified Molecular Input Line Entry System representations include FC(C1=CC(N+=O)=CC=C1CBr)(F)F [1] [3] and [O-]N+C1C=C(C(CBr)=CC=1)C(F)(F)F [3] [11]. These linear notations encode the molecular structure in a format suitable for computational chemistry applications and database storage [2] [3] [16].

Molecular Fingerprints

Molecular fingerprints represent the structural features of 1-(Bromomethyl)-4-nitro-2-(trifluoromethyl)benzene in binary vector formats for similarity calculations and database searching [17] [18] [15]. Extended Connectivity Fingerprints and other circular fingerprinting methods capture the local chemical environments around each atom [17] [18]. These fingerprints enable Tanimoto coefficient calculations for assessing molecular similarity with other compounds [17] [18].

The compound's fingerprint incorporates features representing the benzene ring, halogen substituents, nitro functionality, and trifluoromethyl group [17] [15]. Different fingerprinting algorithms may emphasize various structural aspects, leading to different similarity profiles when compared against chemical databases [17] [18] [15]. Molecular fingerprints facilitate virtual screening and structure-activity relationship analysis in drug discovery and materials science applications [17] [18] [15].

Thermodynamic Properties

Melting and Boiling Points

The melting point of 1-(Bromomethyl)-4-nitro-2-(trifluoromethyl)benzene has not been experimentally determined and is not available in the current literature [2]. However, the compound is described as having a low melting point, consistent with its classification as a low melting solid [4].

The predicted boiling point is 276.2±35.0°C at standard atmospheric pressure [4]. This relatively high boiling point reflects the molecular weight and the presence of electron-withdrawing groups that increase intermolecular interactions. The boiling point is significantly higher than that of simple benzyl bromides due to the electron-withdrawing effects of both the nitro and trifluoromethyl substituents, which enhance molecular polarity and intermolecular forces [5] [4].

Heat Capacity and Enthalpy of Formation

Specific heat capacity and enthalpy of formation data for 1-(Bromomethyl)-4-nitro-2-(trifluoromethyl)benzene are not available in the current literature. However, based on similar compounds with comparable molecular structures, the heat capacity is expected to be influenced by the vibrational modes of the functional groups, particularly the C-F stretching vibrations of the trifluoromethyl group and the symmetric and asymmetric stretching vibrations of the nitro group [8] [9].

The enthalpy of formation is likely to be negative due to the stabilization provided by the aromatic ring system, though the exact value remains to be determined experimentally. The presence of multiple electron-withdrawing groups suggests that the compound has a relatively stable electronic configuration [10] [11].

Solubility Properties

Solubility in Various Solvents

The solubility characteristics of 1-(Bromomethyl)-4-nitro-2-(trifluoromethyl)benzene are primarily determined by its molecular polarity and the ability to form intermolecular interactions with different solvents. The compound exhibits limited solubility in water due to its hydrophobic nature, despite the presence of polar functional groups [12].

The compound demonstrates good solubility in polar aprotic solvents such as dichloromethane, acetonitrile, and dimethyl sulfoxide (DMSO) [12]. This solubility pattern is consistent with the molecular structure, where the electron-withdrawing substituents create a polarized but non-hydrogen-bonding molecular environment that favors dissolution in polar aprotic media [13] [14].

In contrast, the compound shows poor solubility in highly polar protic solvents like methanol and water, as well as in non-polar solvents such as hexane. The moderate solubility in aromatic solvents like toluene can be attributed to π-π interactions between the aromatic rings [12].

Partition Coefficients and LogP Values

The octanol-water partition coefficient (LogP) for 1-(Bromomethyl)-4-nitro-2-(trifluoromethyl)benzene is 4.03170 [2]. This relatively high LogP value indicates significant lipophilicity, suggesting that the compound would preferentially partition into organic phases rather than aqueous phases [2].

The high LogP value reflects the contribution of the trifluoromethyl group, which, despite being highly electronegative, contributes to lipophilicity due to its bulky, hydrophobic character [15] [16]. The bromomethyl group also contributes to the overall lipophilicity, while the nitro group provides some polar character that prevents the LogP from being even higher [5] [2].

Spectroscopic Properties

NMR Spectroscopy (1H, 13C, 19F)

Nuclear magnetic resonance spectroscopy provides detailed structural information about 1-(Bromomethyl)-4-nitro-2-(trifluoromethyl)benzene. In ¹H NMR spectroscopy, the aromatic protons appear as a characteristic pattern in the aromatic region (7-8 ppm), with chemical shifts influenced by the electron-withdrawing effects of the nitro and trifluoromethyl substituents [17] [18].

The bromomethyl protons typically appear as a singlet around 4-5 ppm, with the exact chemical shift depending on the solvent and the electronic environment created by the adjacent aromatic ring [17] [19]. The coupling patterns and chemical shifts are influenced by the electron density distribution affected by the substituents [20].

¹³C NMR spectroscopy reveals the carbon framework of the molecule, with the aromatic carbons appearing in the characteristic aromatic region (120-140 ppm). The carbon bearing the trifluoromethyl group exhibits characteristic coupling with the fluorine atoms, appearing as a quartet due to the J-coupling with the three equivalent fluorine atoms [17] [19].

¹⁹F NMR spectroscopy is particularly diagnostic for this compound, as the trifluoromethyl group typically appears as a sharp singlet around -62 to -65 ppm relative to trifluoroacetic acid as an external standard [17] [18]. The chemical shift of the fluorine atoms is sensitive to the electronic environment and can provide information about the electron density on the aromatic ring [19].

Infrared Spectroscopy

Infrared spectroscopy provides characteristic absorption bands for the functional groups present in 1-(Bromomethyl)-4-nitro-2-(trifluoromethyl)benzene. The aromatic C-H stretching vibrations appear in the region 3100-3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the bromomethyl group occur at 2950-2850 cm⁻¹ [21] [22].

The nitro group exhibits two characteristic strong absorption bands: the asymmetric stretch at 1550-1500 cm⁻¹ and the symmetric stretch at 1380-1320 cm⁻¹ [22]. These bands are typically intense and serve as diagnostic markers for the presence of the nitro functionality [23] [22].

The trifluoromethyl group shows characteristic C-F stretching vibrations in the region 1300-1100 cm⁻¹, with multiple bands due to the coupling of the three C-F bonds [22]. The C-Br stretching vibration appears at lower frequencies, typically in the range 650-500 cm⁻¹ [24] [22].

Mass Spectrometry Fragmentation Patterns

Mass spectrometry of 1-(Bromomethyl)-4-nitro-2-(trifluoromethyl)benzene shows the molecular ion peak at m/z 284, corresponding to the molecular weight of the compound [1] [2]. The isotope pattern characteristic of bromine-containing compounds is observed, with peaks at m/z 284 and 286 due to the presence of ⁷⁹Br and ⁸¹Br isotopes [25].

Common fragmentation patterns include loss of the bromomethyl group to give fragments at m/z 205, corresponding to the nitro-trifluoromethyl-substituted benzene cation. Loss of the nitro group (NO₂, 46 mass units) and formation of the trifluoromethyl cation (CF₃⁺, m/z 69) are also characteristic fragmentation pathways [26] [25].

The base peak often corresponds to the tropylium ion formed after loss of the bromine atom, which is a common fragmentation pattern for benzyl bromides [25]. Additional fragments may include peaks corresponding to the loss of hydrogen fluoride (HF) from the trifluoromethyl group [26].

UV-visible Spectroscopy

UV-visible spectroscopy of 1-(Bromomethyl)-4-nitro-2-(trifluoromethyl)benzene reveals absorption bands characteristic of the nitro-substituted aromatic chromophore. The nitro group extends the conjugation of the aromatic system, resulting in absorption in the visible region that gives the compound its yellow color [23] [27].

The primary absorption maximum is expected to occur around 250-300 nm, corresponding to π→π* transitions in the aromatic system modified by the electron-withdrawing substituents [23] [27]. The presence of the nitro group typically causes a bathochromic shift (red shift) compared to unsubstituted aromatics, extending absorption into the visible region [20] [27].

The trifluoromethyl and bromomethyl groups also influence the electronic transitions, though to a lesser extent than the nitro group. The overall absorption spectrum reflects the combined electronic effects of all three substituents on the aromatic π-system [10] [11].

Molecular Properties

Dipole Moment and Polarizability

The dipole moment of 1-(Bromomethyl)-4-nitro-2-(trifluoromethyl)benzene is significantly influenced by the electron-withdrawing nature of its substituents. The nitro group is strongly electron-withdrawing and contributes substantially to the overall dipole moment, while the trifluoromethyl group also provides significant electron-withdrawing character [10] [11].

The molecular polarizability is affected by the presence of the bromine atom, which contributes to the overall polarizability due to its large electron cloud. The trifluoromethyl group, while highly electronegative, has a relatively low polarizability compared to the bromine atom [10] [28].

Based on similar compounds with comparable substituents, the dipole moment is estimated to be in the range of 4-6 Debye units, reflecting the strong electron-withdrawing effects and the asymmetric distribution of electron density [11] [28].

Electron Density Distribution

The electron density distribution in 1-(Bromomethyl)-4-nitro-2-(trifluoromethyl)benzene is significantly affected by the electron-withdrawing substituents. The nitro group withdraws electron density from the aromatic ring through both resonance and inductive effects, creating a region of reduced electron density on the ring [23] [20].

The trifluoromethyl group also withdraws electron density primarily through inductive effects, further reducing the electron density on the aromatic ring. This electron withdrawal affects the reactivity of the compound, making the aromatic ring less susceptible to electrophilic substitution reactions [30].

The bromomethyl group, while less strongly electron-withdrawing than the nitro and trifluoromethyl groups, still contributes to the overall electron density distribution. The carbon-bromine bond is polar, with the bromine atom carrying a partial negative charge [31] [30].

Molecular Orbital Analysis

Molecular orbital analysis of 1-(Bromomethyl)-4-nitro-2-(trifluoromethyl)benzene reveals the electronic structure and frontier orbital energies. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are significantly influenced by the electron-withdrawing substituents [23] [20].

The presence of the nitro group lowers both HOMO and LUMO energies due to its strong electron-withdrawing character. The trifluoromethyl group further stabilizes the molecular orbitals through inductive effects. These effects result in a relatively small HOMO-LUMO gap, which is consistent with the compound's ability to absorb visible light [11] [27].

The molecular orbital analysis also provides insight into the compound's chemical reactivity and potential for participating in various types of chemical reactions. The stabilized LUMO makes the compound more susceptible to nucleophilic attack, while the lowered HOMO energy reduces its tendency to act as an electron donor [23] [20].

Computed Properties

Polar Surface Area (PSA)

The polar surface area (PSA) of 1-(Bromomethyl)-4-nitro-2-(trifluoromethyl)benzene is 45.82000 Ų [5] [2]. This value represents the surface area occupied by polar atoms (oxygen, nitrogen, and their attached hydrogens) and is an important parameter for predicting molecular properties such as membrane permeability and drug-like characteristics [32] [33].

The PSA value is primarily contributed by the nitro group, which contains both oxygen and nitrogen atoms that are accessible to solvent molecules. The trifluoromethyl group, despite containing highly electronegative fluorine atoms, does not contribute significantly to the PSA since fluorine atoms are typically not included in PSA calculations [5] [2].

This moderate PSA value suggests that the compound has reasonable potential for membrane permeation while maintaining sufficient polarity for interaction with biological systems [32] [33].

Predicted Physicochemical Parameters

Several physicochemical parameters have been predicted for 1-(Bromomethyl)-4-nitro-2-(trifluoromethyl)benzene based on computational methods. The predicted density is 1.728±0.06 g/cm³, which is consistent with the molecular weight and the presence of heavy atoms such as bromine [4].

The compound's predicted flash point and other safety-related parameters are important for handling and storage considerations. The low vapor pressure at standard conditions indicates that the compound is relatively non-volatile, which is consistent with its solid state at room temperature [12] [34].

Additional computed properties include topological polar surface area, molecular refractivity, and various molecular descriptors that are useful for structure-activity relationship studies and molecular property prediction [32] [35]. These parameters collectively provide a comprehensive picture of the compound's physicochemical profile and potential applications [2] [12].

XLogP3

GHS Hazard Statements

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Corrosive;Irritant